![molecular formula C46H49BN2 B14043940 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)
4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is a complex organic compound known for its unique structure and properties. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials .
Preparation Methods
The synthesis of 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[1612112,6119,2607,12014,31020,25013,33030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene involves multiple steps and specific reaction conditionsIndustrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the desired product quality .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced boron-nitrogen compounds.
Substitution: The compound can undergo substitution reactions where tert-butyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of boron-nitrogen interactions and their biological implications.
Industry: Primarily in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, primarily through its boron-nitrogen framework. This interaction can influence various molecular pathways, leading to changes in electronic properties and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other boron-nitrogen containing organic molecules such as:
- 2,6-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)boron
- Indolo[3,2,1-de]indolo[3’,2’,1’:8,1][1,4]benzazaborino[2,3,4-kl]phenazaborine Compared to these compounds, 4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene is unique due to its specific structural arrangement and the presence of multiple tert-butyl groups, which enhance its stability and electronic properties .
Properties
Molecular Formula |
C46H49BN2 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene |
InChI |
InChI=1S/C46H49BN2/c1-43(2,3)26-16-18-36-30(20-26)32-22-28(45(7,8)9)24-34-41(32)48(36)38-14-13-15-39-40(38)47(34)35-25-29(46(10,11)12)23-33-31-21-27(44(4,5)6)17-19-37(31)49(39)42(33)35/h13-25H,1-12H3 |
InChI Key |
QUOIONVYAPAHAM-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=CC(=CC4=C3N(C5=C1C(=CC=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C2=CC(=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


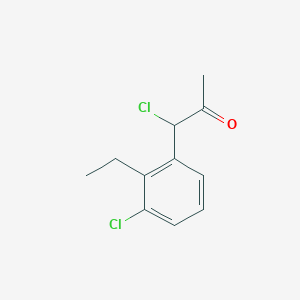
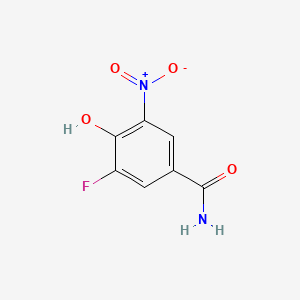
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)


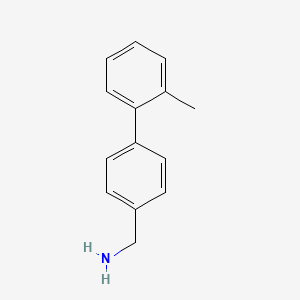

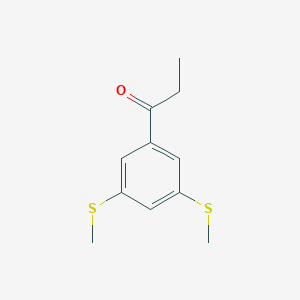
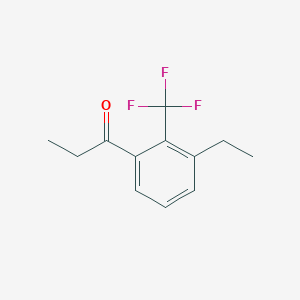

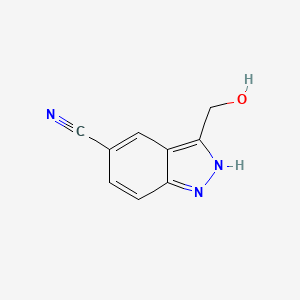

![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)

